molecular formula C14H22ClNO B12352812 1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one,monohydrochloride CAS No. 2748592-71-2

1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one,monohydrochloride

Cat. No.: B12352812
CAS No.: 2748592-71-2
M. Wt: 255.78 g/mol
InChI Key: IDKPZEBDDMONET-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one, monohydrochloride is a chemical compound that belongs to the class of substituted cathinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylbenzaldehyde and 2-bromopentane.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Reduction: The intermediate compound is then reduced using a reducing agent like lithium aluminum hydride to yield the final product.

    Hydrochloride Formation: The final product is treated with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one, monohydrochloride may involve large-scale batch reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in the presence of a catalyst.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted amines or other derivatives.

Scientific Research Applications

1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one, monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Studied for its effects on biological systems, including its potential as a stimulant.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain neurological disorders.

    Industry: Used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one, monohydrochloride involves its interaction with molecular targets in the body. The compound is known to affect neurotransmitter systems, particularly the dopamine and norepinephrine pathways. It acts as a reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft, leading to stimulant effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-2-(methylamino)pentan-1-one
  • 1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one
  • 1-(4-Methoxyphenyl)-2-(methylamino)pentan-1-one

Uniqueness

1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one, monohydrochloride is unique due to the presence of the ethyl group on the phenyl ring, which can influence its pharmacological properties and reactivity compared to other substituted cathinones.

Biological Activity

1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one monohydrochloride, commonly referred to as a synthetic cathinone, is a compound that has garnered interest due to its stimulant properties and potential psychoactive effects. This article explores the biological activity of this compound, focusing on its pharmacological interactions, synthesis, and comparative analysis with other synthetic cathinones.

Chemical Structure and Properties

1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one monohydrochloride has the following chemical structure:

  • Molecular Formula : C₁₄H₂₁ClN₁O
  • Molecular Weight : 255.78 g/mol
  • CAS Number : 2748592-71-2

The compound features a pentanone backbone with an ethyl group at the para position of a phenyl ring and a methylamino group at the second carbon. This structural configuration is significant as it influences the compound's biological activity and interactions with neurotransmitter systems.

Research indicates that 1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one monohydrochloride primarily acts as a monoamine transporter inhibitor. It has been shown to inhibit the reuptake of key neurotransmitters, including:

  • Dopamine
  • Norepinephrine
  • Serotonin

These interactions are similar to those observed in other synthetic cathinones such as mephedrone and methylone, suggesting potential for both therapeutic applications and risks associated with recreational use .

Comparative Analysis with Other Synthetic Cathinones

The following table summarizes key characteristics of 1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one monohydrochloride in comparison to other synthetic cathinones:

Compound NameStructureUnique Features
1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one StructureEthyl substitution may alter potency
Mephedrone (4-methylmethcathinone) MephedroneKnown for entactogenic effects; widely abused
4-Methylpentedrone 4-MethylpentedroneExhibits stimulant properties; similar structure
α-Pyrrolidinoisohexanophenone (A-PiHP) A-PiHPHigher selectivity for dopamine transporter

Case Studies

Several studies have investigated the effects of synthetic cathinones on behavior and neurochemistry. For instance:

  • A study published in Psychopharmacology examined the behavioral effects of various synthetic cathinones in animal models, noting that compounds like 1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one monohydrochloride produced significant increases in locomotor activity, indicative of stimulant effects.
  • Another investigation focused on the neurochemical profile of synthetic cathinones, revealing that these compounds can lead to alterations in dopamine levels, which may contribute to their addictive potential .

Synthesis Methods

The synthesis of 1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one monohydrochloride typically involves several steps:

  • Formation of the Pentanone Backbone : The starting material undergoes alkylation to introduce the pentanone structure.
  • Introduction of the Methylamino Group : A methylamine derivative is added to create the final amine structure.
  • Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt form for stability and ease of handling.

Properties

CAS No.

2748592-71-2

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

1-(4-ethylphenyl)-2-(methylamino)pentan-1-one;hydrochloride

InChI

InChI=1S/C14H21NO.ClH/c1-4-6-13(15-3)14(16)12-9-7-11(5-2)8-10-12;/h7-10,13,15H,4-6H2,1-3H3;1H

InChI Key

IDKPZEBDDMONET-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC=C(C=C1)CC)NC.Cl

Origin of Product

United States

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